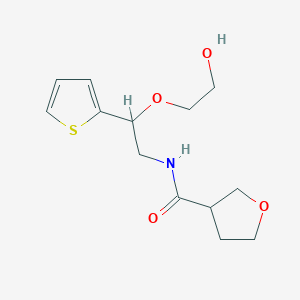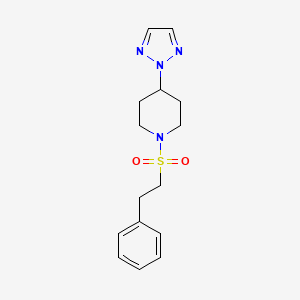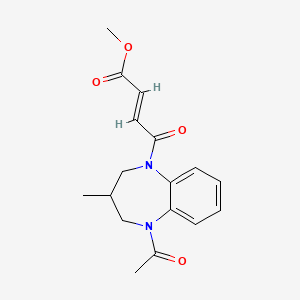![molecular formula C11H7F2NO2S2 B2745003 (5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 337933-33-2](/img/structure/B2745003.png)
(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(Difluoromethoxy)benzylamine and (4-CHLORO-PHENYL)-(4-DIFLUOROMETHOXY-BENZYLIDENE)-AMINE have similar structures. They are used in biochemical research and are part of a collection of rare and unique chemicals .
Synthesis Analysis
A practical synthesis of new β-difluoromethoxy vinyl sulfones has been explored by O-difluoromethylation of β-ketosulfones using the inexpensive and easily workable sodium chlorodifluoroacetate as a difluorocarbene precursor .Molecular Structure Analysis
The molecular formula for 4-(Difluoromethoxy)benzylamine is C8H9F2NO, and its molecular weight is 173.16 . The molecular formula for (4-CHLORO-PHENYL)-(4-DIFLUOROMETHOXY-BENZYLIDENE)-AMINE is C14H10ClF2NO, and its molecular weight is 281.692 .Physical And Chemical Properties Analysis
The boiling point of 4-(Difluoromethoxy)benzaldehyde is 87 °C at a pressure of 3 Torr . The density of 4-(Difluoromethoxy)benzylamine is 1.523 g/mL at 25 °C, and its refractive index is 1.5150 at 20 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds related to "(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one" have been synthesized and characterized to explore their structural and chemical properties. For instance, the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazoles through cyclization of thiosemicarbazide demonstrates the interest in thiadiazole derivatives for their potential applications in creating novel compounds with significant properties (Ibrahim, Khalaf, Ahmed, & Dalaf, 2021). Similarly, the synthesis of new thiazolidinone derivatives from benzylidene-anilines underlines the ongoing research in modifying thiazole compounds for enhanced efficacy and application (Bolognese et al., 2004).
Biological Evaluation
The biological activity of thiazole derivatives has been a significant area of research. For instance, the study on the synthesis and biological evaluation of 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]oxazoles, thiazoles, and imidazoles reveals the potential of these compounds as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating their applicability in anti-inflammatory and analgesic treatments (Unangst et al., 1994). Another study on the antimicrobial activity of thiazolotriazinones carrying 4-methylthiobenzyl moieties suggests that these compounds could serve as potential antimicrobial agents (Ashok & Holla, 2007).
Mechanistic and Synthetic Aspects
Research also focuses on the mechanistic and synthetic aspects of thiazole derivatives. For example, the reaction of imines and mercaptoacetic acid under microwave and conventional heating to form thiazolidin-4-ones showcases the exploration of efficient synthesis methods for these compounds (Bolognese et al., 2004). This research aids in understanding the conditions that favor the formation of thiazolidinones, potentially leading to novel applications in drug design and material science.
Safety And Hazards
Eigenschaften
IUPAC Name |
(5E)-5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S2/c12-10(13)16-7-3-1-6(2-4-7)5-8-9(15)14-11(17)18-8/h1-5,10H,(H,14,15,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWRWQXDWXANHC-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2744920.png)

![N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2744925.png)


![2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one](/img/structure/B2744931.png)
![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)
![1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2744934.png)
![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2744936.png)


![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2744940.png)
